molecular formula C42H48Cl2N6O8S3 B1243625 Unii-9uku035ZD1 CAS No. 191788-37-1

Unii-9uku035ZD1

Cat. No.: B1243625
CAS No.: 191788-37-1
M. Wt: 932 g/mol
InChI Key: FGDAMRJAQQORJV-UHFFFAOYSA-N
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Description

UNII-9UKU035ZD1 (CAS 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms a unique bicyclic structure combining pyrrole and triazine moieties with chlorine substituents . Key properties include:

  • Boiling Point: Not explicitly reported, but computational models suggest moderate volatility due to its planar aromatic system.
  • Hydrogen Bonding: Two hydrogen bond acceptors and one donor, influencing solubility and reactivity.

The compound is synthesized via nucleophilic substitution reactions, such as coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and KI in DMF .

Properties

CAS No.

191788-37-1

Molecular Formula

C42H48Cl2N6O8S3

Molecular Weight

932 g/mol

IUPAC Name

[3-[[5-[6-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyl]-1H-benzimidazol-2-yl]-1-methylpyrrol-3-yl]amino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C28H32Cl2N6O2S.2C7H8O3S/c1-35-18-21(31-26(37)10-15-39(2)3)17-25(35)27-33-23-9-4-19(16-24(23)34-27)28(38)32-20-5-7-22(8-6-20)36(13-11-29)14-12-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-9,16-18H,10-15H2,1-3H3,(H2-,31,32,33,34,37,38);2*2-5H,1H3,(H,8,9,10)

InChI Key

FGDAMRJAQQORJV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl)NC(=O)CC[S+](C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C=C1C2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl)NC(=O)CC[S+](C)C

Synonyms

MS 247
MS-247
MS247

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

UNII-9UKU035ZD1 belongs to the pyrrolotriazine class, which is notable for its applications in medicinal chemistry (e.g., kinase inhibitors). Below is a comparative analysis with two structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Property This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₇H₆ClN₃
Molecular Weight 188.01 g/mol 201.65 g/mol 175.60 g/mol
Key Substituents Dichloro, triazine Isopropyl, chloro Methyl, chloro
Hydrogen Bond Donors 1 0 1
Log S (Solubility) -3.72 -4.10 -3.20
Bioactivity Kinase inhibition potential Limited data Antiviral activity reported

Key Contrasts :

Structural Complexity :

  • This compound has a simpler bicyclic framework compared to the isopropyl-substituted analog, which may reduce steric hindrance in binding interactions.
  • The methyl group in 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine enhances metabolic stability but reduces polarity .

Functional Applications :

  • This compound’s dichloro-triazine core is associated with kinase inhibition, whereas the pyrazolopyridine derivative shows broader antiviral activity .

Synthetic Accessibility :

  • This compound has a higher synthetic accessibility score (3.38/5) than the isopropyl analog (2.90/5), making it more feasible for large-scale production .

Comparative Analysis of Reactivity and Hazards

Functional Implications :

  • The dichloro groups in this compound enhance electrophilicity, enabling covalent binding to biological targets but increasing toxicity risks .
  • The isopropyl analog’s bulkier structure reduces off-target interactions but complicates synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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